

Spectroscopic Profile of 4-Fluorocinnamaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-Fluorocinnamaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Fluorocinnamaldehyde**, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Fluorocinnamaldehyde**.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Precise, experimentally verified ^1H and ^{13}C NMR data for **4-Fluorocinnamaldehyde** were not available in the public domain at the time of this compilation. The expected chemical shifts provided below are based on the analysis of its structural fragments and typical values for similar compounds.

^1H NMR (Proton NMR)

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehydic H	9.5 - 10.5	Doublet	~7-8
Vinylic H (α to C=O)	6.6 - 6.8	Doublet of Doublets	~16, ~7-8
Vinylic H (β to C=O)	7.4 - 7.6	Doublet	~16
Aromatic H (ortho to vinyl)	7.5 - 7.7	Multiplet	
Aromatic H (ortho to F)	7.0 - 7.2		

¹³C NMR (Carbon NMR)

Carbon Assignment	Expected Chemical Shift (δ , ppm)
Aldehydic C=O	190 - 195
Vinylic C (α to C=O)	128 - 132
Vinylic C (β to C=O)	150 - 155
Aromatic C (C-F)	160 - 165 (doublet, ¹ JC-F)
Aromatic C (ipso to vinyl)	130 - 135
Aromatic C (ortho to vinyl)	129 - 131 (doublet, ³ JC-F)
Aromatic C (ortho to F)	115 - 117 (doublet, ² JC-F)

Table 2: Infrared (IR) Spectroscopy Data

The characteristic IR absorption bands for **4-Fluorocinnamaldehyde** are presented below. Data is sourced from the NIST WebBook.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
~3060	Medium	C-H Stretch (Aromatic & Vinylic)
~2820, ~2740	Weak	C-H Stretch (Aldehyde)
~1685	Strong	C=O Stretch (Conjugated Aldehyde)
~1625	Medium	C=C Stretch (Vinylic)
~1590, ~1500	Medium-Strong	C=C Stretch (Aromatic)
~1230	Strong	C-F Stretch
~975	Strong	C-H Bend (trans-Vinylic)
~830	Strong	C-H Bend (para-disubstituted Aromatic)

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of **4-Fluorocinnamaldehyde** obtained by electron ionization (EI) is summarized below. Data is sourced from the NIST WebBook.[\[1\]](#)

m/z	Relative Intensity (%)	Plausible Fragment
150	95	[M] ⁺ (Molecular Ion)
149	100	[M-H] ⁺
121	50	[M-CHO] ⁺
95	30	[C ₆ H ₄ F] ⁺
75	20	[C ₆ H ₃] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of **4-Fluorocinnamaldehyde**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- ¹H NMR Data Acquisition:
 - The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher.
 - Typical acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Data Acquisition:
 - The ¹³C NMR spectrum should be recorded on the same instrument.
 - A wider spectral width (e.g., 0-220 ppm) is required.
 - Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

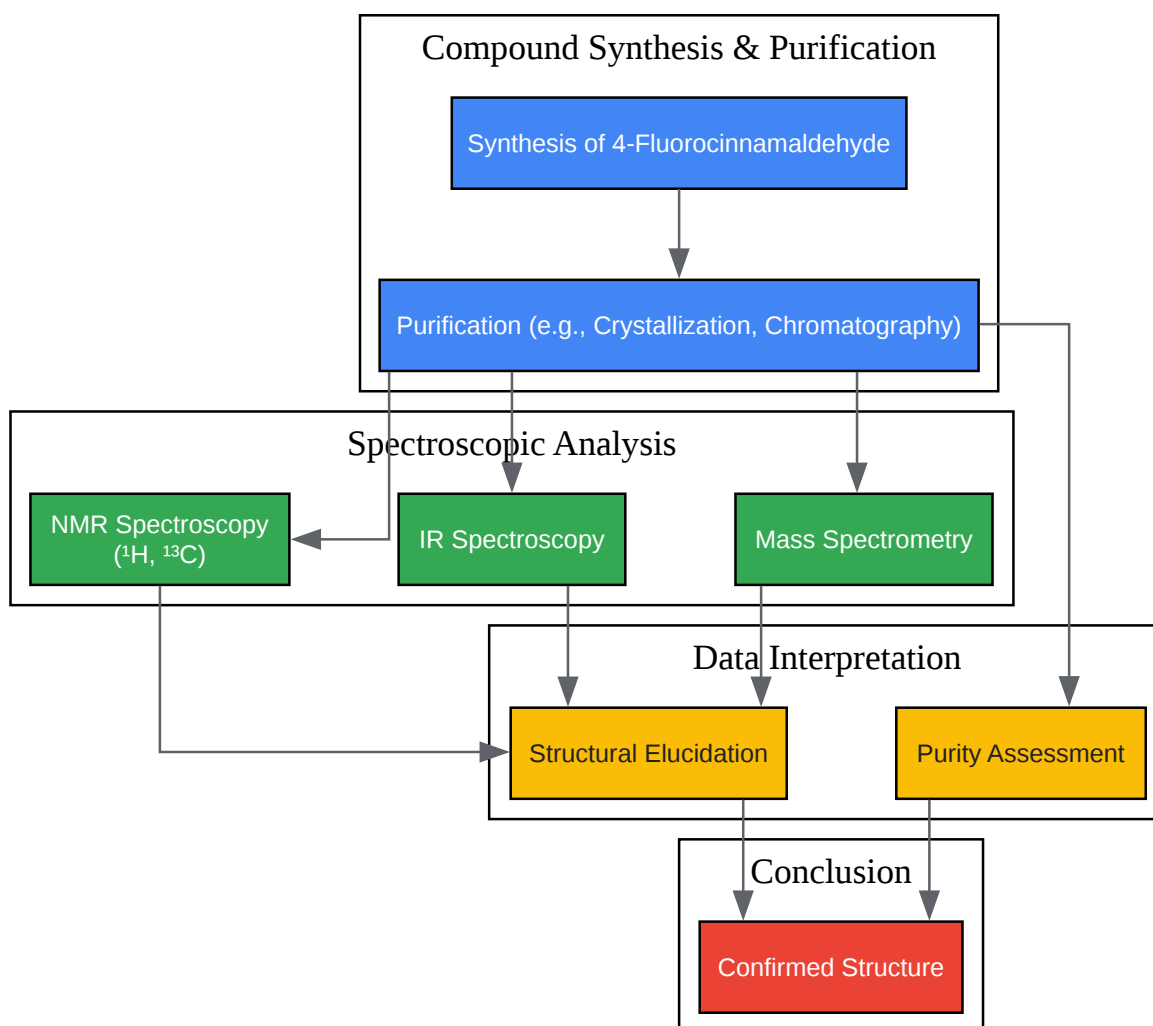
- Place a small amount of solid **4-Fluorocinnamaldehyde** directly onto the crystal surface.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record a background spectrum of the empty, clean ATR crystal.
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- Sample Introduction and Ionization (Electron Ionization - EI):
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
 - For direct insertion, the sample is heated to induce vaporization into the ion source.
 - In the ion source, the gaseous molecules are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
- Mass Analysis:
 - The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - An electron multiplier or similar detector records the abundance of each ion.
 - The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.



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Caption: Workflow for Spectroscopic Characterization.

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References

- 1. Benzaldehyde, 4-fluoro- [webbook.nist.gov]
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